Reactive yellow 185 Reactive yellow 185
Brand Name: Vulcanchem
CAS No.: 111211-44-0
VCID: VC0220383
InChI: InChI=1S/C26H26ClN9O15S4.3K/c1-3-36-22(38)19(21(28)37)12(2)20(23(36)39)35-34-16-10-15(17(53(42,43)44)11-18(16)54(45,46)47)30-26-32-24(27)31-25(33-26)29-13-4-6-14(7-5-13)52(40,41)9-8-51-55(48,49)50;;;/h4-7,10-11,38H,3,8-9H2,1-2H3,(H2,28,37)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;/q;3*+1/p-3
SMILES: CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C(=O)N)O.[K+].[K+].[K+]
Molecular Formula: C26H23ClK3N9O15S4
Molecular Weight: 982.5 g/mol

Reactive yellow 185

CAS No.: 111211-44-0

Cat. No.: VC0220383

Molecular Formula: C26H23ClK3N9O15S4

Molecular Weight: 982.5 g/mol

* For research use only. Not for human or veterinary use.

Reactive yellow 185 - 111211-44-0

Specification

CAS No. 111211-44-0
Molecular Formula C26H23ClK3N9O15S4
Molecular Weight 982.5 g/mol
IUPAC Name tripotassium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]benzene-1,3-disulfonate
Standard InChI InChI=1S/C26H26ClN9O15S4.3K/c1-3-36-22(38)19(21(28)37)12(2)20(23(36)39)35-34-16-10-15(17(53(42,43)44)11-18(16)54(45,46)47)30-26-32-24(27)31-25(33-26)29-13-4-6-14(7-5-13)52(40,41)9-8-51-55(48,49)50;;;/h4-7,10-11,38H,3,8-9H2,1-2H3,(H2,28,37)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;/q;3*+1/p-3
SMILES CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C(=O)N)O.[K+].[K+].[K+]
Canonical SMILES CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C(=O)N)O.[K+].[K+].[K+]

Introduction

Chemical Identity and Structural Characteristics

Reactive Yellow 185 belongs to the azo dye class, distinguished by the presence of the -N=N- chromophore group. Its molecular structure comprises a central azo linkage flanked by aromatic rings and sulfonate groups, which enhance solubility in aqueous mediums. The compound’s synthesis involves a multi-step process:

  • Diazotization: 4,6-Diaminobenzene-1,3-disulfonic acid undergoes diazotization to form a reactive diazo intermediate.

  • Coupling: The diazo compound reacts with 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide to form the azo bond.

  • Condensation: 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) is condensed with 5-amino-2-(4-aminophenylamino)benzenesulfonic acid to introduce reactive chlorotriazine groups.

  • Potassium Salt Formation: The final product is converted into a potassium salt to improve stability and solubility .

The structural complexity of Reactive Yellow 185 ensures strong covalent bonding with cellulose fibers during dyeing, resulting in excellent wash and perspiration fastness .

Physicochemical Properties and Performance Metrics

Reactive Yellow 185 exhibits notable stability under industrial processing conditions. Key performance metrics include:

PropertyTest StandardLight FastnessOxygen BleachingPerspiration FastnessSoaping Fastness
Fading ResistanceISO5–644–55
Staining ResistanceISO3–4455

Table 1: Fastness properties of Reactive Yellow 185 under ISO standards .

The dye’s molecular weight of 908.34 g/mol and sulfonate groups contribute to its high solubility (up to 150 g/L at 25°C), making it suitable for exhaust and continuous dyeing methods. Its absorption maxima (λmax\lambda_{\text{max}}) in the visible spectrum range between 420–440 nm, yielding the characteristic greenish-yellow shade .

Industrial Applications and Textile Compatibility

Reactive Yellow 185 is predominantly used in the textile sector for dyeing cotton (80% of applications), rayon, and blends. Its reactive chlorotriazine groups form covalent bonds with hydroxyl groups in cellulose, ensuring color retention even after repeated washing. Key application areas include:

  • Apparel: Sportswear, denim, and fashion textiles requiring vibrant, long-lasting colors.

  • Home Textiles: Upholstery, curtains, and bed linens where lightfastness is critical.

  • Technical Textiles: Medical and automotive fabrics demanding chemical resistance .

A 2025 market analysis projects a 12.2% CAGR for Reactive Yellow 185, driven by Asia-Pacific’s expanding textile industry, which accounts for 65% of global consumption .

Market Dynamics and Regional Insights

The global Reactive Yellow 185 market was valued at $120 million in 2024, with projections reaching $200 million by 2033 (5.2% CAGR) . Regional breakdowns highlight:

RegionMarket Share (2024)Growth Driver(s)
Asia-Pacific58%Expansion of textile hubs in China and India
Europe22%Demand for eco-friendly dyes in fast fashion
North America15%Technical textiles and sustainable manufacturing

Table 2: Regional market distribution and growth drivers .

Major suppliers like Aditya Color Chem and Jaysynth Dyestuff dominate production, investing in wastewater treatment technologies to meet REACH and OEKO-TEX® standards .

Environmental Impact and Degradation Strategies

While Reactive Yellow 185 offers performance benefits, its release into waterways poses ecological risks. Studies on analogous azo dyes (e.g., Reactive Yellow 17) demonstrate degradation via advanced oxidation processes (AOPs):

  • UV/Peroxydisulfate Systems: Achieve 95% decolorization within 60 minutes at 0.1 mM oxidant concentration .

  • Biodegradation: Immobilized microbial cells (e.g., Pseudomonas spp.) degrade 90–100% of dye content under anaerobic-aerobic sequential treatment .

Effluent treatment plants increasingly adopt these methods to reduce chemical oxygen demand (COD) by 85–92%, aligning with Zero Liquid Discharge (ZLD) mandates .

Future Directions and Sustainable Innovations

Emerging trends include:

  • Bio-based Synthesis: Using enzymatic catalysis to reduce reliance on petrochemical intermediates.

  • Digital Dyeing: Inkjet printing technologies reducing water usage by 75% compared to conventional methods.

  • Circular Economy Models: Recycling dye-laden wastewater into raw materials for adjacent industries .

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